![molecular formula C7H12ClNO2 B1518611 2-氮杂双环[3.1.1]庚烷-1-羧酸盐酸盐 CAS No. 1172802-41-3](/img/structure/B1518611.png)
2-氮杂双环[3.1.1]庚烷-1-羧酸盐酸盐
描述
2-Azabicyclo[311]heptane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H11NO2·HCl It is a derivative of 2-azabicyclo[311]heptane, featuring a carboxylic acid group and a hydrochloride salt
科学研究应用
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the reaction of 2-azabicyclo[3.1.1]heptane with acetic anhydride, followed by hydrolysis to yield the carboxylic acid hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
作用机制
The mechanism by which 2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent reaction.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.
Binding Affinity: Interacts with molecular targets through hydrogen bonding, hydrophobic interactions, or ionic bonds.
相似化合物的比较
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is unique due to its bicyclic structure and the presence of both a carboxylic acid group and a hydrochloride salt. Similar compounds include:
Bicyclo[3.1.1]heptane-1-carboxylic acid: Lacks the nitrogen atom present in 2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride.
2-Azabicyclo[3.1.1]heptane: Does not have the carboxylic acid group.
Other bicyclic amines: May have different ring structures or functional groups.
These compounds differ in their chemical properties and potential applications, highlighting the uniqueness of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride.
属性
IUPAC Name |
2-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(4-7)1-2-8-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBPALMIVHGTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC1C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


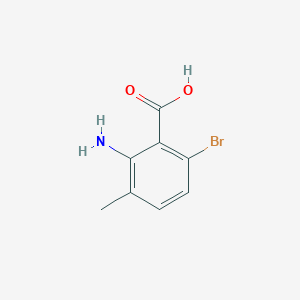
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)
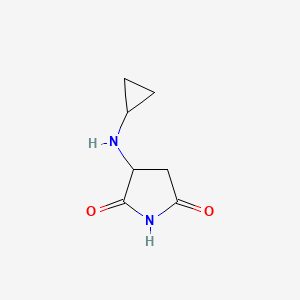
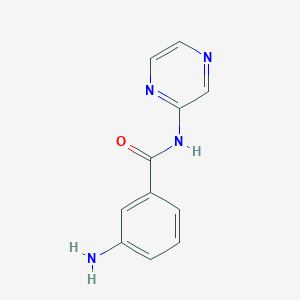
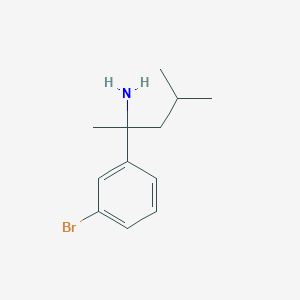
![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)
methyl})amine](/img/structure/B1518538.png)
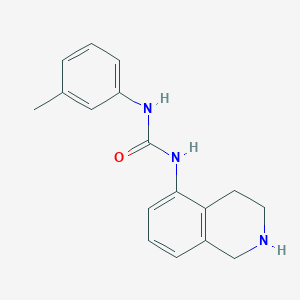
![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)
![Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B1518543.png)
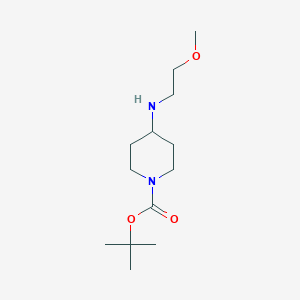
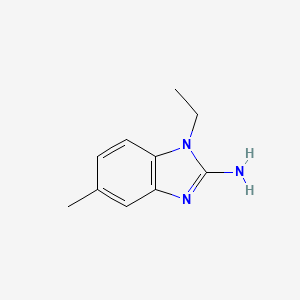
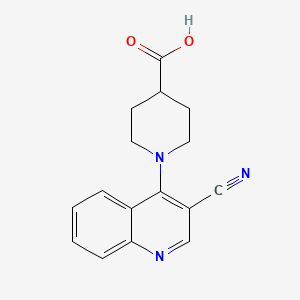
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1518551.png)
